N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboxamide, while reduction could produce N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidine .
Scientific Research Applications
N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has a wide range of scientific research applications . In medicinal chemistry, it is used as a scaffold for designing new drugs with potential therapeutic effects . In biology, it serves as a tool for studying various biochemical pathways and molecular interactions . Additionally, this compound finds applications in material science for developing new materials with unique properties .
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes . Detailed studies on its molecular interactions and binding affinities are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide include other piperazine derivatives and pyridine carboximidamides . These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness: What sets N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide apart is its unique combination of functional groups, which confer distinct reactivity and versatility . This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,17H,4-7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSPJFQTEXCHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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